molecular formula C18H18ClN3S B11424799 1-(3-chloro-2-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea

1-(3-chloro-2-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea

Cat. No.: B11424799
M. Wt: 343.9 g/mol
InChI Key: QHAQGGYMAWHWPA-UHFFFAOYSA-N
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Description

1-(3-chloro-2-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a complex structure with both aromatic and heterocyclic components, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-2-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and 2-methyl-1H-indole-5-carbaldehyde.

    Formation of Intermediate: The 3-chloro-2-methylaniline is reacted with thiophosgene to form the corresponding isothiocyanate intermediate.

    Final Coupling: The isothiocyanate intermediate is then reacted with 2-methyl-1H-indole-5-carbaldehyde in the presence of a base (such as triethylamine) to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-2-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-chloro-2-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiourea group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The aromatic and indole moieties may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea
  • 1-(2-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea
  • 1-(3-chloro-2-methylphenyl)-3-(phenylmethyl)thiourea

Uniqueness

1-(3-chloro-2-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea is unique due to the presence of both a chloro-substituted aromatic ring and an indole moiety. This combination may enhance its biological activity and specificity compared to similar compounds, making it a valuable subject for further research.

Properties

Molecular Formula

C18H18ClN3S

Molecular Weight

343.9 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea

InChI

InChI=1S/C18H18ClN3S/c1-11-8-14-9-13(6-7-17(14)21-11)10-20-18(23)22-16-5-3-4-15(19)12(16)2/h3-9,21H,10H2,1-2H3,(H2,20,22,23)

InChI Key

QHAQGGYMAWHWPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=S)NC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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